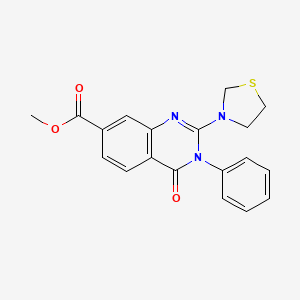

methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic structure. The quinazoline core is substituted at position 3 with a phenyl group, at position 2 with a 1,3-thiazolidine moiety, and at position 7 with a methyl carboxylate ester.

The synthesis of such derivatives typically involves cyclocondensation reactions or functionalization of preformed quinazoline scaffolds. For example, analogous compounds like methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8, CAS 514857-29-5) are synthesized via nucleophilic substitution using Cs₂CO₃ as a base and DMF as a solvent . Structural elucidation of these compounds often relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

IUPAC Name |

methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-8-15-16(11-13)20-19(21-9-10-26-12-21)22(17(15)23)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGLFKKWBFINRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of a quinazoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include steps such as crystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized quinazoline derivative, while reduction could produce a more saturated thiazolidine ring.

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate. These compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of thiazolidine and quinazoline scaffolds have shown effectiveness against Mycobacterium smegmatis and Candida albicans, indicating their potential as antimicrobial agents .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Research indicates that modifications to the quinazoline framework can enhance its cytotoxicity against various cancer cell lines. For example, studies using MDA-MB-231 breast cancer cells have shown that certain derivatives exhibit notable antiproliferative activity . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

3. Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The thiazolidine moiety contributes to the modulation of inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazolidine ring and subsequent cyclization to form the quinazoline structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A series of synthesized thiazolidine derivatives were evaluated for their antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments for resistant infections .

Case Study 2: Anticancer Activity

In a study examining the anticancer potential of methyl 4-oxo derivatives on various cell lines, compounds were tested against lung and breast cancer models. Results indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity. The most potent compound showed an IC50 value in the low micromolar range against MDA-MB-231 cells .

Mechanism of Action

The mechanism by which methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core and thiazolidine ring can bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline derivatives with modifications at positions 2, 3, or 7 are common in medicinal chemistry. Below is a comparative analysis of methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate and its analogues:

Key Findings from Research

Bioactivity: Compound 8 (with a (2-chlorobenzyl)thio group) exhibits inhibitory activity against soluble epoxide hydrolase (sEH), a target in inflammatory diseases. The chloro-benzyl group likely enhances binding to hydrophobic enzyme pockets .

Synthetic Flexibility : The thiazolidine and thioether substituents at position 2 are introduced via similar nucleophilic substitution conditions (e.g., Cs₂CO₃/DMF). However, steric and electronic factors influence reaction yields. For instance, bulkier substituents like 1,3-thiazolidine may require longer reaction times .

Crystallographic Behavior : Quinazoline derivatives often exhibit planar or puckered ring systems depending on substituents. Software such as SHELXL and WinGX are critical for refining these structures . The thiazolidine ring in the target compound may adopt a puckered conformation, as described by Cremer and Pople’s puckering coordinates .

Data Table: Physicochemical Comparison

| Parameter | Target Compound | Compound 8 | Pyridin-2-yl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~383.4 | ~442.9 | ~347.3 |

| LogP (Predicted) | ~2.8 | ~3.5 | ~1.2 |

| Hydrogen Bond Donors | 1 (thiazolidine N-H) | 0 | 1 (carboxylic acid) |

| Aqueous Solubility (mg/mL) | Low | Very low | Moderate |

Notes on Methodology and Tools

- Crystallographic Software : SHELXL remains the gold standard for small-molecule refinement, while SIR97 integrates direct methods and least-squares refinement for efficient structure determination .

- Structural Analysis : ORTEP-3 and WinGX provide graphical interfaces for visualizing molecular conformations, aiding in the interpretation of substituent effects on ring puckering .

Biological Activity

Methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNOS

- Molecular Weight : 393.45 g/mol

- CAS Number : Not specifically listed; related compounds exist under different CAS numbers.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazolidine derivatives, including those related to this compound. A series of compounds were synthesized and evaluated against various bacterial and fungal strains. The results indicated significant antimicrobial activity:

| Compound | MIC (µmol/mL) | MBC (µmol/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |

| 4p | - | - | Antifungal |

| 3h | - | - | Antifungal |

These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, suggesting their potential as therapeutic agents against infections .

Anticancer Activity

The anticancer properties of thiazolidine derivatives have been a focal point in recent research. In vitro studies have demonstrated that methyl 4-oxo-3-phenyl derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction : The activation of caspases and the generation of reactive oxygen species (ROS) were confirmed as mechanisms leading to cell death.

- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.

For instance, a study on related thiazolidine derivatives revealed that they exhibited IC values ranging from 0.85 µM to 3.32 µM across different cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

Case Study 1: Anticancer Mechanisms

A derivative similar to methyl 4-oxo-3-phenyl was tested on MCF-7 breast cancer cells. The study found that treatment led to significant morphological changes indicative of apoptosis, confirmed by Annexin V staining and flow cytometry analysis . The compound also affected key proteins involved in apoptosis regulation, such as Bcl-xL and Mcl-1.

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazolidine derivatives were tested against clinical isolates of bacteria and fungi. The best-performing compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.